molecular formula C9H18ClNOS B13794759 1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride

1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride

Cat. No.: B13794759
M. Wt: 223.76 g/mol
InChI Key: BNHZRYLJSYGVEM-UHFFFAOYSA-N
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Description

1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride is a chemical compound with the molecular formula C9H18ClNOS and a molecular weight of 223.76332 g/mol. This compound is known for its unique spirocyclic structure, which includes oxygen, sulfur, and nitrogen atoms within its ring system. The presence of these heteroatoms imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as alkyl halides, amines, and thiols. Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen or sulfur atoms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halide ion (Cl-) can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The presence of heteroatoms like oxygen, sulfur, and nitrogen can also facilitate interactions with various biological molecules, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride can be compared with other spirocyclic compounds such as:

    1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but lacks the sulfur atom, which can result in different chemical properties and reactivity.

    tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: This compound includes an additional carboxylate group, which can influence its solubility and reactivity. The uniqueness of this compound lies in its combination of oxygen, sulfur, and nitrogen within the spirocyclic framework, providing distinct chemical and biological properties.

Properties

Molecular Formula

C9H18ClNOS

Molecular Weight

223.76 g/mol

IUPAC Name

1-oxa-5-thia-10-azaspiro[5.6]dodecane;hydrochloride

InChI

InChI=1S/C9H17NOS.ClH/c1-3-9(4-6-10-5-1)11-7-2-8-12-9;/h10H,1-8H2;1H

InChI Key

BNHZRYLJSYGVEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)OCCCS2.Cl

Origin of Product

United States

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